molecular formula C9H13ClN2O B2985631 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol CAS No. 1178121-22-6

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B2985631
CAS No.: 1178121-22-6
M. Wt: 200.67
InChI Key: HUSKQOMRXWIBPN-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol This compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexanol moiety attached to the 1-position of the pyrazole ring

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as an anti-tubercular agent, as demonstrated by in silico design and experimental evaluation . In medicine, pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimalarial activities . Additionally, it may have industrial applications in the development of new materials and pharmaceuticals.

Future Directions

The study of pyrazole-based ligands, such as “2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol”, is ongoing. These compounds can be used as a model for further developments in catalytic processes relating to catecholase activity . Future research may focus on exploring their potential applications in various fields, including medicine and catalysis.

Preparation Methods

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method is the multicomponent reaction starting with primary alcohols, which undergoes cyclization to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can be compared with other similar compounds, such as 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol and 2-(4-chloro-1H-pyrazol-1-yl)ethanamine . These compounds share the pyrazole ring structure but differ in the substituents attached to the ring. The unique combination of the cyclohexanol moiety and the pyrazole ring in this compound may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSKQOMRXWIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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